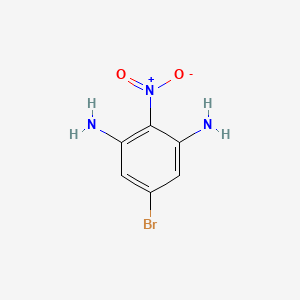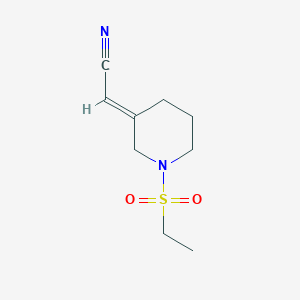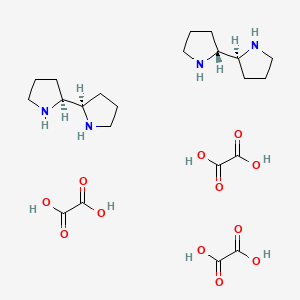
rel-(R,S)-2,2'-Bipyrrolidinesesquioxalatesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt: is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two pyrrolidine rings and a sesquioxalate salt, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt typically involves the reaction of bipyrrolidine with oxalic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves similar synthetic routes but with larger reaction vessels and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxalate derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrrolidine: A simpler analog without the sesquioxalate salt.
2,2’-Bipyridine: Lacks the pyrrolidine rings but has similar coordination properties.
1,1’-Binaphthyl-2,2’-diamine: Another chiral compound used in asymmetric synthesis.
Uniqueness
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt stands out due to its unique combination of pyrrolidine rings and sesquioxalate salt, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H38N4O12 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/2C8H16N2.3C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3*3-1(4)2(5)6/h2*7-10H,1-6H2;3*(H,3,4)(H,5,6)/t2*7-,8+;;; |
InChI Key |
RZTVHZSXLVENPR-BCCSSKQWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



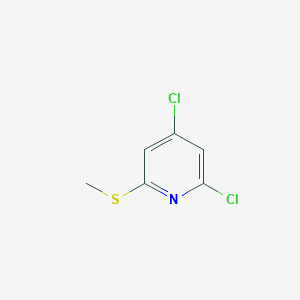
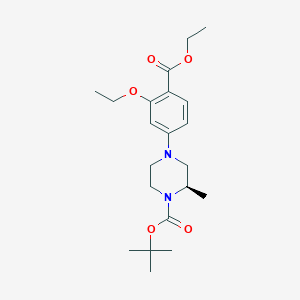
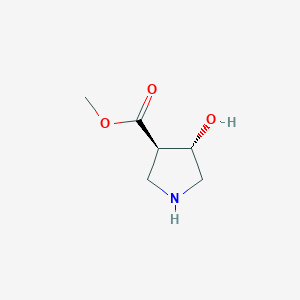
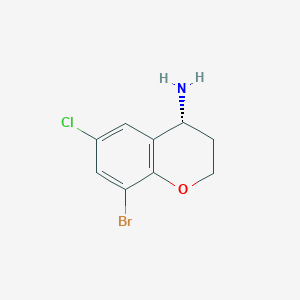
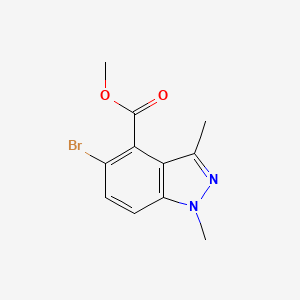
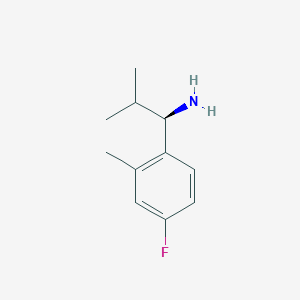
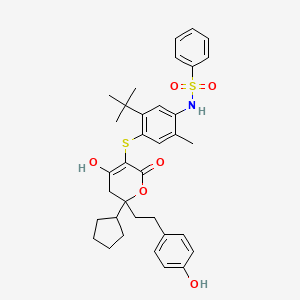
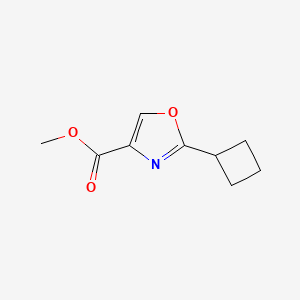
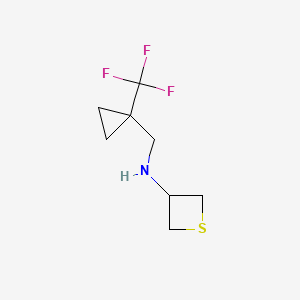
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
